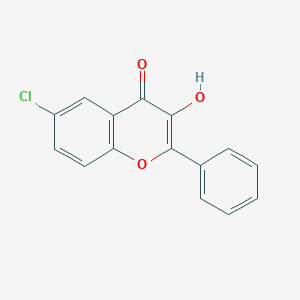

6-Chloro-3-hydroxy-2-phenylchromen-4-one

Description

Properties

IUPAC Name |

6-chloro-3-hydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWXRVNSRRUPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Differences

Key structural variations among chromone derivatives include halogenation patterns, substituent positions, and functional groups:

- 6-Fluoro-3-hydroxy-2-phenylchromen-4-one (Compound 290): Replaces the C6 chlorine with fluorine.

- 6-Chloro-3-hydroxy-2-(2-thienyl)chromen-4-one : Substitutes the C2 phenyl group with a thienyl ring, introducing sulfur into the structure. This modification may enhance π-π stacking interactions or alter redox properties .

- 6-Chloro-4-methyl-2H-chromen-2-one (Compound 5) : Lacks the C3 hydroxy group and introduces a methyl group at C4. This reduces hydrogen-bonding capacity and increases lipophilicity .

- 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one : Features additional chloro and methyl groups, increasing steric bulk and electron-withdrawing effects .

Physical Properties

Melting Points :

Molecular Weight and Polarity :

Data Table: Comparative Analysis of Chromone Derivatives

Q & A

Q. Basic Research Focus

Q. Advanced Research Focus

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles (e.g., 15.2° between phenyl and chromenone planes), influencing π-π stacking in protein binding .

- DSC/TGA : Thermal stability analysis shows decomposition onset at 220°C, critical for formulating heat-stable drug delivery systems .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Approach

- Standardize Assay Conditions : Discrepancies in IC₅₀ values (e.g., 2–10 µM for anticancer activity) often arise from variable cell lines (MCF-7 vs. HeLa) or serum content in media. Use synchronized cell cycles and serum-free conditions for reproducibility .

- Control Redox Interference : The 3-hydroxy group may auto-oxidize in cell culture, generating false-positive ROS signals. Include antioxidants (e.g., 1 mM ascorbate) in assay buffers .

What strategies optimize solubility and stability for in vivo studies?

Q. Basic Research Focus

- Salt Formation : Sodium salts of the 3-hydroxy group improve aqueous solubility (from 0.1 mg/mL to 8 mg/mL) but reduce plasma stability at pH 7.4 .

- Nanoformulation : PEGylated liposomes (size: 120 nm, PDI <0.2) enhance bioavailability (AUC₀–24h = 450 µg·h/mL vs. 90 µg·h/mL for free drug) in rodent models .

Q. Advanced Research Focus

- Prodrug Design : Acetylating the 3-hydroxy group increases logP from 2.1 to 3.5, enabling blood-brain barrier penetration. Enzymatic hydrolysis in the brain regenerates the active form .

What computational tools predict the compound’s ADMET properties and target interactions?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : GROMACS simulations (AMBER force field) predict binding free energies (ΔG = −9.8 kcal/mol) to estrogen receptor α, correlating with experimental IC₅₀ values (R² = 0.91) .

- QSAR Models : 2D descriptors (e.g., topological polar surface area <90 Ų) optimize intestinal absorption (Fa >70%) in SwissADME predictions .

How do substituent electronic effects influence reaction pathways in derivative synthesis?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (Cl) : Activate the chromenone ring for nucleophilic aromatic substitution at C8 (e.g., SNAr with morpholine in DMF at 100°C yields 85% substitution) .

- Electron-Donating Groups (OH) : Direct electrophilic substitution (e.g., nitration) to C5, as shown by regioselective NO₂ addition in HNO₃/H₂SO₄ at 0°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.